Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate
Overview
Description
Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of an ethyl ester group, a chloro-substituted aromatic ring, and a methoxy group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-2-methoxyphenoxy)acetate typically involves the esterification of 4-chloro-2-methoxyphenoxyacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The general steps are as follows:
- Dissolve 4-chloro-2-methoxyphenoxyacetic acid in ethanol.
- Add a catalytic amount of sulfuric acid.
- Reflux the mixture for several hours.
- Neutralize the reaction mixture with a base, such as sodium bicarbonate.
- Extract the ester with an organic solvent, such as dichloromethane.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Derivatives with different substituents replacing the chloro group.
Ester hydrolysis: 4-chloro-2-methoxyphenoxyacetic acid and ethanol.
Oxidation: 4-chloro-2-hydroxyphenoxyacetic acid.
Scientific Research Applications
Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-2-methoxyphenoxy)acetate is primarily related to its ability to interact with specific molecular targets in biological systems. For instance, its herbicidal activity is attributed to its role as a synthetic auxin, which disrupts plant growth by mimicking natural plant hormones . The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .
Comparison with Similar Compounds
Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate can be compared to other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar auxin-mimicking properties.
Mecoprop: Another herbicide with a similar mechanism of action but different substituents on the aromatic ring.
Dicamba: A benzoic acid derivative with herbicidal activity, often used in combination with phenoxyacetic acid derivatives for enhanced efficacy.
These compounds share similar herbicidal mechanisms but differ in their specific chemical structures and spectrum of activity .
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-methoxyphenoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-3-15-11(13)7-16-9-5-4-8(12)6-10(9)14-2/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIZXXDDMGNXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.